Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)-

Description

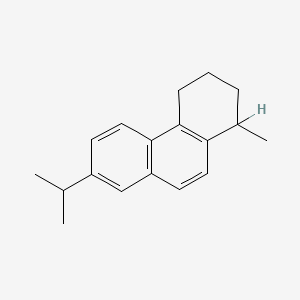

The compound "Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)-" is a partially hydrogenated phenanthrene derivative with a methyl group at position 1 and an isopropyl group at position 5. Its structure combines aromatic and aliphatic characteristics due to the tetrahydro (four hydrogenated carbons) modification of the phenanthrene backbone. This compound is structurally related to diterpenoids and abietane-type hydrocarbons, often identified in natural resins, archaeological residues, and synthetic organic mixtures .

Key features:

- Molecular formula: Likely C₁₉H₂₄ (based on phenanthrene’s base formula, C₁₄H₁₀, adjusted for hydrogenation and substituents).

- Substituents: Methyl (-CH₃) at position 1; isopropyl (-CH(CH₃)₂) at position 7.

- Hydrogenation: Partial saturation at positions 1–4, reducing aromaticity compared to fully conjugated phenanthrene .

Properties

IUPAC Name |

1-methyl-7-propan-2-yl-1,2,3,4-tetrahydrophenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h7-13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGDXOHRNDHEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C=CC3=C2C=CC(=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984219 | |

| Record name | 1-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6566-19-4 | |

| Record name | Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006566194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Synthetic Approaches

Haworth Synthesis and Modifications

The Haworth synthesis, originally developed for phenanthrene derivatives, has been adapted for the preparation of partially hydrogenated analogs. This method begins with naphthalene and succinic anhydride , leveraging Friedel-Crafts acylation to install a ketone group at the β-position of naphthalene (Figure 1).

Key Steps:

- Friedel-Crafts Acylation : At temperatures exceeding 60°C, naphthalene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃), yielding β-naphthoylpropionic acid.

- Cyclization : The intermediate undergoes intramolecular cyclization via sulfuric acid-mediated dehydration, forming a tetracyclic ketone.

- Selective Hydrogenation : Catalytic hydrogenation (H₂, Raney Ni) selectively reduces one aromatic ring to generate the tetrahydro structure.

Challenges:

- Regioselectivity : The initial acylation step favors the β-position at elevated temperatures, but competing α-adducts (~15%) necessitate purification.

- Reduction Control : Over-hydrogenation risks full saturation of the phenanthrene core, requiring precise pressure and temperature modulation (e.g., 80–100°C, 3–5 atm H₂).

Bardhan-Sengupta Synthesis and Adaptations

The Bardhan-Sengupta method constructs the phenanthrene skeleton through a bicyclic intermediate, which is subsequently functionalized and reduced. This approach is advantageous for introducing substituents at specific positions prior to hydrogenation.

Key Steps:

- Bicyclic Intermediate Formation : Condensation of β-naphthol with a γ-keto acid (e.g., levulinic acid) produces a tricyclic lactone.

- Aromatization : Dehydration with phosphorus oxychloride (POCl₃) yields a fully aromatic phenanthrene derivative.

- Substitution and Hydrogenation : Electrophilic substitution (e.g., isopropyl addition via Friedel-Crafts alkylation) precedes partial hydrogenation to achieve the tetrahydro configuration.

Optimization Insights:

Modern Photochemical Methods

Knoevenagel Condensation and Photocyclization

Recent advances utilize photochemical cyclodehydrogenation of diarylethylenes to assemble the phenanthrene core. This method excels in constructing polysubstituted derivatives under mild conditions.

Protocol:

- Diarylethylene Synthesis :

- Photocyclodehydrogenation :

Advantages:

Hydrogenation Strategies for Tetrahydro Formation

Catalytic Partial Hydrogenation

Selective saturation of one aromatic ring in phenanthrene derivatives is critical for accessing the tetrahydro structure.

Conditions:

- Catalyst : Ruthenium dioxide (RuO₂) in acetic acid selectively hydrogenates the central ring without affecting substituents.

- Kinetics : Reaction monitoring via NMR reveals complete ring saturation within 6 hours at 120°C.

Industrial Scalability:

Comparative Analysis of Methodologies

| Parameter | Haworth Synthesis | Bardhan-Sengupta | Photochemical |

|---|---|---|---|

| Yield | 45–60% | 50–65% | 51–83% |

| Selectivity | Moderate | High | High |

| Reaction Time | 48–72 hours | 24–36 hours | 6–12 hours |

| Functionalization | Limited | Flexible | Highly flexible |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phenanthrenequinone using oxidizing agents such as chromic acid.

Substitution: Electrophilic halogenation can occur at specific positions, such as the 9-position, to form 9-bromophenanthrene using bromine.

Common Reagents and Conditions

Oxidation: Chromic acid, high temperature.

Reduction: Hydrogen gas, Raney nickel catalyst, high pressure.

Substitution: Bromine, room temperature.

Major Products Formed

Oxidation: Phenanthrenequinone.

Reduction: 9,10-Dihydrophenanthrene.

Substitution: 9-Bromophenanthrene.

Scientific Research Applications

Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula . It is also known as 1-methyl-7-propan-2-yl-1,2,3,4-tetrahydrophenanthrene .

Scientific Research Applications

Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- has applications in scientific research, including:

- Chemistry As a precursor in synthesizing various organic compounds and a model compound in studying polycyclic aromatic hydrocarbons.

- Biology It is investigated for its potential biological activities, including interactions with biological macromolecules.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in the production of dyes, plastics, and other industrial chemicals.

Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl) exhibits biological activities and has been a subject of research across pharmacology and toxicology. The compound features a tetrahydro ring with methyl and isopropyl substituents, and its synthesis typically involves the hydrogenation of phenanthrene in the presence of catalysts such as Raney nickel under controlled conditions. The mechanism of action involves its interaction with biological macromolecules and may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact targets can vary based on the context of use, such as in cancer therapy or inflammation management.

Case Studies

Several studies highlight the biological activity of phenanthrene derivatives:

- Cytotoxicity in Cancer Cells

- Anti-inflammatory Research

- Antimicrobial Studies

Mechanism of Action

The mechanism of action of Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Key Differences in Chemical Behavior and Stability

Aromaticity and Reactivity :

- The target compound’s tetrahydro modification reduces aromatic conjugation compared to fully unsaturated analogs like 3,6-dimethylphenanthrene. This increases susceptibility to addition reactions (e.g., hydrogenation) but decreases stability under oxidative conditions .

- Fully aromatic derivatives (e.g., 1,4-dimethoxyphenanthrene) exhibit higher thermal stability and resistance to degradation, making them prevalent in high-temperature environments like fossil fuel combustion .

Substituent Effects :

- The isopropyl group at position 7 enhances steric hindrance, reducing intermolecular interactions compared to smaller substituents (e.g., methyl). This property is critical in chromatographic separation, as seen in GC-MS analyses of archaeological residues .

- Methyl groups at position 1 or 4a (as in abietane-type compounds) influence volatility. For example, methyl dehydroabietate’s ester group increases polarity, altering solubility in organic solvents like CH₂Cl₂ .

Hydrogenation and Biological Activity: Highly hydrogenated analogs (e.g., octahydro or decahydro derivatives) are more lipophilic, enhancing bioavailability. These compounds are often precursors to bioactive molecules in medicinal chemistry .

Analytical Data and Detection

- GC-MS Retention : The target compound elutes later than fully aromatic phenanthrenes due to higher molecular weight and hydrogenation. For example, in CH₂Cl₂-extracted residues, diterpenes like methyl dehydroabietate dominate (33.6% abundance), while partially hydrogenated phenanthrenes appear at lower concentrations (1.6–9.9%) .

- Stereochemical Complexity : Derivatives like abieta-8,11,13-triene (CAS 19407-28-4) exhibit stereoisomerism, complicating spectral interpretation. The target compound’s simpler hydrogenation pattern (tetrahydro) simplifies NMR and MS fragmentation .

Biological Activity

Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- (CAS: 6566-19-4), is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). This compound exhibits various biological activities that have been the subject of research across different scientific fields, including pharmacology and toxicology. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.

Molecular Formula: C14H14

Molecular Weight: 182.2610 g/mol

Structure: The compound features a tetrahydro ring with methyl and isopropyl substituents. Its synthesis typically involves the hydrogenation of phenanthrene in the presence of catalysts such as Raney nickel under controlled conditions.

Biological Activity Overview

Phenanthrene derivatives have been studied for their potential therapeutic properties and interactions with biological systems. The following sections detail specific biological activities associated with this compound.

Pharmacological Properties

Research indicates that phenanthrene derivatives can exhibit a range of pharmacological activities:

- Anticancer Activity: Some studies suggest that phenanthrene compounds may have cytotoxic effects on cancer cells. For instance, natural phenanthrenes isolated from plants have shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .

- Anti-inflammatory Effects: Phenanthrenes have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation .

- Antimicrobial Activity: Certain phenanthrene derivatives have demonstrated antimicrobial effects against various pathogens. This activity is particularly noted in compounds derived from plants traditionally used in herbal medicine .

The mechanism of action for phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- involves its interaction with biological macromolecules. It may bind to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact targets can vary based on the context of use, such as in cancer therapy or inflammation management .

Case Studies

Several studies highlight the biological activity of phenanthrene derivatives:

- Cytotoxicity in Cancer Cells:

- Anti-inflammatory Research:

- Antimicrobial Studies:

Data Table: Biological Activities of Phenanthrene Derivatives

Q & A

Basic Questions

Q. What methodologies are recommended for the identification and structural characterization of this compound?

- Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical tool, with retention times (RT) and Kovats retention indices (RI) serving as key identifiers. For example, in non-polar columns (e.g., OV-101 at 170°C), the compound elutes with an RI of ~2214 . Polar columns (e.g., DB-5) may yield distinct retention profiles .

- Mass spectral libraries (e.g., NIST) provide reference fragmentation patterns, with a molecular ion [M⁺] at m/z 234 (C₁₈H₁₈) and characteristic fragments like m/z 219 (loss of CH₃) .

- Physical properties such as density (0.927 g/cm³), boiling point (346.3°C), and refractive index (1.513) are critical for cross-validation .

Q. What are the key physical and thermodynamic properties critical for experimental design?

- Thermodynamic stability : The compound’s enthalpy of hydrogenation (ΔrH° = -250 kJ/mol) indicates stability under reductive conditions .

- Volatility : A boiling point of 346.3°C and flash point of 160.2°C suggest suitability for high-temperature GC analysis .

- Stereochemical considerations : The compound’s stereoisomers (e.g., 4aS,10aS configuration) require chiral columns or NMR for differentiation .

Q. How is the compound isolated from complex environmental matrices?

- Sample preparation : Use toluene-based standard solutions (50 mg/L) for calibration in environmental analysis .

- Extraction : Solid-phase microextraction (SPME) or Soxhlet extraction with non-polar solvents (e.g., hexane) is recommended, followed by silica gel cleanup to remove interfering hydrocarbons .

Advanced Research Questions

Q. How can discrepancies in reported Kovats retention indices (RI) across studies be resolved?

- Column phase and temperature : RI values vary with column polarity (e.g., RI = 2214 on OV-101 vs. 2217 on DB-5 ). Isothermal vs. temperature-programmed conditions also affect reproducibility .

- Interlaboratory calibration : Use certified reference materials (e.g., Kanto Reagents’ 50 mg/L toluene solution ) to standardize retention data.

Q. What strategies are employed to assess the aryl hydrocarbon receptor (AhR) activity of this compound in environmental samples?

- Effect-directed analysis (EDA) : Fractionate sediment extracts via HPLC, then test AhR activation using reporter gene assays (e.g., H4IIE-luc cells). Retene (this compound) is a known AhR agonist with EC₅₀ values comparable to benzo[a]pyrene .

- Synergistic effects : Co-eluting polycyclic aromatic hydrocarbons (PAHs) may enhance or inhibit activity, necessitating dose-response curves and statistical modeling .

Q. How is the compound’s thermodynamic stability under oxidative conditions evaluated?

- Differential scanning calorimetry (DSC) : Measure exothermic peaks to identify decomposition thresholds.

- Reaction calorimetry : Monitor enthalpy changes during ozonation or UV irradiation, which degrade tetrahydro-phenanthrene derivatives via radical pathways .

Q. What analytical approaches differentiate structural isomers and stereoisomers of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.